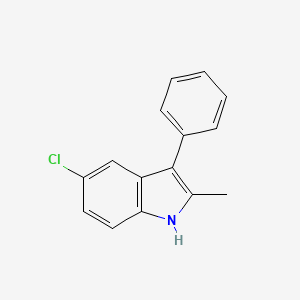

5-Chloro-2-methyl-3-phenyl-1H-indole

Description

Significance of Indole (B1671886) Derivatives in Organic Chemistry and Medicinal Science

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. biosynth.comresearchgate.net This scaffold is not merely a subject of academic curiosity; it is a recurring motif in a vast array of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and numerous alkaloids. creative-proteomics.comnih.gov Its prevalence in nature underscores its evolutionary selection as a privileged structure for biological interactions. nih.govnih.gov

In the realm of medicinal science, indole derivatives are of paramount importance, forming the core of many therapeutic agents. mdpi.comnih.govijpsr.com Their structural versatility allows for modification at various positions, enabling chemists to fine-tune their biological activity. mdpi.com This has led to the development of indole-based drugs across a wide spectrum of therapeutic areas, including anti-inflammatory agents like Indomethacin, anticancer drugs such as Vincristine and Vinblastine, and antimigraine agents from the triptan class. nih.govwikipedia.org The ability of the indole ring to interact with biological targets like enzymes and receptors through various non-covalent interactions makes it a highly valuable pharmacophore in modern drug discovery. nih.govaip.org Researchers are continually exploring novel indole compounds for their potential in treating cancer, infectious diseases, neurodegenerative disorders, and metabolic conditions. mdpi.comnih.gov

Rationale for Focused Investigation on 5-Chloro-2-methyl-3-phenyl-1H-indole

The specific compound, this compound, has emerged as a subject of focused research due to its unique substitution pattern, which imparts distinct electronic and steric properties. The presence of a chlorine atom at the 5-position, a methyl group at the 2-position, and a phenyl group at the 3-position creates a molecule with significant potential in both medicinal chemistry and material science. The electron-withdrawing nature of the chloro group, combined with the steric bulk of the phenyl and methyl groups, influences the molecule's reactivity and its potential interactions with biological macromolecules. Preliminary research has highlighted its promising biological activities, particularly its antimicrobial and anticancer properties, providing a strong rationale for a more detailed investigation into its synthesis, properties, and applications.

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive and focused overview of this compound. The primary objectives are to:

Detail its fundamental chemical and physical characteristics.

Describe established and modern methods for its synthesis.

Summarize the existing research on its biological and pharmacological activities.

Explore its potential applications in the field of material science.

This work will strictly adhere to the defined sections to ensure a thorough and targeted analysis of the compound.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methyl-3-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN/c1-10-15(11-5-3-2-4-6-11)13-9-12(16)7-8-14(13)17-10/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACPCLSBDWPXNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347099 | |

| Record name | 5-Chloro-2-methyl-3-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30843-37-9 | |

| Record name | 5-Chloro-2-methyl-3-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Indole Derivatives, with Specific Reference to 5 Chloro 2 Methyl 3 Phenyl 1h Indole

Established Synthetic Routes to the Indole (B1671886) Nucleus

The indole scaffold is a cornerstone in numerous pharmacologically active compounds, prompting the development of diverse and elegant synthetic methodologies. Several classical and modern named reactions provide access to the indole core, each with unique advantages regarding substrate scope and regioselectivity.

Fischer Indole Synthesis and its Modern Variants

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and effective methods for preparing indoles. byjus.comwikipedia.org This reaction involves heating an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. byjus.comnih.gov The process can be conveniently performed in a single pot, as the intermediate arylhydrazone does not require isolation. byjus.com

The reaction mechanism begins with the condensation of the arylhydrazine and the carbonyl compound to form a phenylhydrazone. byjus.comnumberanalytics.com This intermediate then tautomerizes to an enamine (or 'ene-hydrazine'). wikipedia.orgnih.gov Following protonation by the acid catalyst, the key step occurs: an irreversible wikipedia.orgwikipedia.org-sigmatropic rearrangement that cleaves the N-N bond. byjus.comwikipedia.org The resulting diimine intermediate rearomatizes, and subsequent intramolecular attack by the nucleophilic amine group forms a cyclic aminoindoline. byjus.com The final step involves the elimination of an ammonia (B1221849) molecule to yield the aromatic indole. wikipedia.orgnih.gov Isotopic labeling studies have confirmed that the N1 nitrogen of the arylhydrazine is incorporated into the indole ring. wikipedia.orgnih.gov

A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids such as zinc chloride, boron trifluoride, and aluminum chloride. wikipedia.orgnih.gov The choice of catalyst is crucial for the reaction's success. nih.gov

Modern variants have expanded the scope and utility of this synthesis. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary intermediate. wikipedia.org Other advancements include microwave-assisted protocols and the use of novel catalysts to achieve milder reaction conditions. organic-chemistry.orgrsc.org

| Fischer Indole Synthesis: Key Features | |

| Reactants | Arylhydrazine, Aldehyde or Ketone |

| Conditions | Acid catalyst (Brønsted or Lewis), often with heating. byjus.comwikipedia.org |

| Key Intermediate | Phenylhydrazone, which undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. byjus.comwikipedia.org |

| Advantages | Widely applicable, often a one-pot synthesis, access to diverse indole derivatives. byjus.comrsc.org |

| Modern Variants | Buchwald modification (Pd-catalyzed), microwave-assisted synthesis. wikipedia.orgorganic-chemistry.org |

Bartoli Indole Synthesis

The Bartoli indole synthesis, reported by Giuseppe Bartoli in 1989, is a valuable method for preparing substituted indoles, particularly those with substituents at the 7-position. wikipedia.orgjk-sci.comonlineorganicchemistrytutor.comsynarchive.com The reaction involves the treatment of an ortho-substituted nitroarene or nitrosoarene with at least three equivalents of a vinyl Grignard reagent. wikipedia.orgjk-sci.com

The synthesis is highly dependent on the presence of a substituent at the ortho position of the nitroarene; without it, the reaction often fails or gives very low yields. jk-sci.com Sterically bulky ortho groups tend to increase the reaction yield, as they facilitate the crucial wikipedia.orgwikipedia.org-sigmatropic rearrangement step. wikipedia.orgonlineorganicchemistrytutor.com

The proposed mechanism initiates with the addition of the Grignard reagent to the nitro group, which decomposes to form a nitrosoarene intermediate. wikipedia.org A second equivalent of the Grignard reagent attacks the nitrosoarene. wikipedia.orgjk-sci.com This is followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement, cyclization, and tautomerization. wikipedia.org A third equivalent of the Grignard reagent acts as a base to deprotonate an intermediate, leading to the indole salt after eliminating water upon workup. wikipedia.org This method provides a flexible route to indoles that can be substituted on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org

Nenitzescu Indole Synthesis

First reported by Costin Nenițescu in 1929, the Nenitzescu indole synthesis is a powerful reaction for forming 5-hydroxyindole (B134679) derivatives. wikipedia.orgsynarchive.comresearchgate.net The core transformation involves the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com The indole skeleton produced by this method is a key feature in many biochemically significant molecules, including serotonin (B10506) and various antitumor compounds. wikipedia.org

The mechanism consists of a sequence of well-understood steps: a Michael addition, followed by a nucleophilic attack from the enamine's pi bond, and finally an elimination step. wikipedia.org The reaction conditions can be optimized, with studies showing that highly polar solvents lead to better performance. wikipedia.org The synthesis is attractive due to its mild conditions, straightforward procedures, and the accessibility of diverse starting materials. researchgate.net Variations of the reaction, including solid-phase synthesis, have been developed. wikipedia.org

Bischler-Napieralski Reaction in Indole Synthesis

While the Bischler-Napieralski reaction is classically known for the synthesis of dihydroisoquinolines through the cyclization of β-arylethylamides, its principles have been ingeniously adapted for indole synthesis. nih.govwikipedia.orgnih.gov This is typically achieved through an "interrupted" Bischler-Napieralski reaction. nih.gov

In this context, N-acyltryptamines are treated with reagents like trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine. nih.gov This generates a persistent spiroindoleninium ion intermediate, which is resilient to the Wagner-Meerwein rearrangements that often plague such transformations. nih.gov This intermediate can then be trapped by nucleophiles to form spirocyclic pyrrolidinoindolines, which are core structures in several alkaloid families. nih.gov The reaction proceeds through the formation of a nitrilium ion intermediate, which undergoes intramolecular attack by the indole C3 position. nih.gov

Batcho-Leimgruber and Gassmann Indole Syntheses

The Batcho-Leimgruber indole synthesis is a highly popular and flexible alternative to the Fischer method, primarily because the required ortho-nitrotoluene starting materials are often commercially available. wikipedia.org The synthesis proceeds in two main steps: first, the formation of an enamine from an o-nitrotoluene using reagents like N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine. wikipedia.org The resulting intermediate, a type of push-pull olefin, is often intensely colored. wikipedia.org The second step is a reductive cyclization of this enamine to form the indole nucleus. wikipedia.org Various reducing agents can be used for this step, including Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, or stannous chloride. wikipedia.org

The Gassman indole synthesis is a one-pot reaction that produces substituted indoles from an aniline (B41778) and a ketone functionalized with a thioether substituent. wikipedia.org The mechanism involves three main stages. wikipedia.org First, the aniline is oxidized with tert-butyl hypochlorite (B82951) to form a chloramine (B81541). wikipedia.org Second, this chloramine reacts with the keto-thioether to generate a sulfonium (B1226848) ion, a step typically performed at low temperatures. wikipedia.org Finally, the addition of a base, such as triethylamine, deprotonates the sulfonium ion to create a sulfonium ylide. wikipedia.org This ylide rapidly undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by condensation, to yield a 3-thiomethylindole. wikipedia.org The thiomethyl group can be subsequently removed using Raney nickel if the 3-unsubstituted indole is desired. wikipedia.orgexpertsmind.com The Gassman synthesis offers good regiocontrol, although it tends to fail with electron-rich anilines. wikipedia.orgscripps.edu

| Comparison of Indole Syntheses | ||

| Synthesis | Starting Materials | Key Features |

| Batcho-Leimgruber | o-Nitrotoluene, DMF-DMA/Pyrrolidine | Two-step process (enamine formation, reductive cyclization). High yields, mild conditions. wikipedia.org |

| Gassman | Aniline, Keto-thioether | One-pot synthesis via a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org Produces 3-thiomethylindoles. wikipedia.org |

Targeted Synthesis of 5-Chloro-2-methyl-3-phenyl-1H-indole

The synthesis of the specific compound this compound can be efficiently achieved using the principles of the Fischer indole synthesis. This classical method is well-suited for constructing the 2,3-disubstituted indole core from readily available precursors.

The logical starting materials for this transformation would be:

(4-chlorophenyl)hydrazine: This provides the benzene (B151609) ring portion of the indole, containing the chloro substituent at the desired position, and the N1 nitrogen atom.

1-Phenylpropan-2-one (Phenylacetone): This ketone provides the atoms for the pyrrole ring, specifically the C2-methyl group and the C3-phenyl group.

The reaction would proceed by first condensing (4-chlorophenyl)hydrazine with 1-phenylpropan-2-one in the presence of a suitable acid catalyst, such as polyphosphoric acid or zinc chloride, with heating. This would form the corresponding (4-chlorophenyl)hydrazone intermediate. This intermediate would then undergo the characteristic acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement and cyclization cascade, ultimately eliminating ammonia to afford the target molecule, this compound.

| Properties of this compound | |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₂ClN |

| Molecular Weight | 241.72 g/mol |

| CAS Number | 148146-69-8 |

Palladium-Catalyzed Synthetic Pathways

Palladium catalysis stands as a cornerstone in the synthesis of complex heterocyclic compounds, including substituted indoles like this compound. These methods are prized for their efficiency, functional group tolerance, and the ability to form carbon-carbon and carbon-heteroatom bonds with high precision.

Multi-Step Palladium-Catalyzed Cyclization Sequence

The construction of the 2,3-disubstituted indole core often involves multi-step sequences where palladium catalysis is crucial for one or more transformations. A common strategy involves the initial formation of a suitably substituted aniline derivative, followed by a palladium-catalyzed cyclization to form the indole ring.

One such approach is the synthesis and subsequent cyclization of ortho-alkynylanilines. This process can be designed as a tandem reaction, for instance, starting with a Sonogashira coupling between an ortho-haloaniline and a terminal alkyne, followed by an intramolecular cyclization of the resulting o-alkynylaniline. nih.gov Palladium catalysts, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), are effective for this cyclization step. nih.govrsc.org

Another powerful multi-step method is the Larock indole synthesis, which involves the palladium-catalyzed reaction of an N-substituted-ortho-iodoaniline with a disubstituted alkyne. More recent variations of this chemistry report the electrophilic cyclization of N,N-dimethyl-o-alkynylanilines with arylsiloxanes using a [Pd(OAc)₂] and silver(I) oxide (Ag₂O) catalytic system, which yields 2,3-disubstituted indoles. rsc.org

A different strategy involves the reductive cyclization of β-nitrostyrenes. A study demonstrated the synthesis of various indoles, including 2-methyl-3-phenyl-1H-indole, via the reductive cyclization of the corresponding β-nitrostyrene derivative using phenyl formate (B1220265) as a carbon monoxide surrogate. mdpi.com This reaction is catalyzed by a palladium complex, specifically PdCl₂(CH₃CN)₂ with 1,10-phenanthroline (B135089) as a ligand, and proceeds effectively when the starting nitrostyrene (B7858105) has an aryl substituent in the alpha position. mdpi.com

Table 1: Examples of Palladium-Catalyzed Cyclization Methods for Indole Synthesis

| Method | Starting Materials | Catalyst System | Key Features |

|---|---|---|---|

| Sonogashira/Cyclization | ortho-haloanilines, terminal alkynes | Pd(OAc)₂/Xphos | Tandem reaction in an aqueous micellar medium. nih.gov |

| Larock-type Cyclization | N,N-dimethyl-o-alkynylanilines, arylsiloxanes | [Pd(OAc)₂] / Ag₂O | Good functional group tolerance for a variety of substituted indoles. rsc.org |

| Reductive Cyclization | β-nitrostyrenes, Phenyl formate | PdCl₂(CH₃CN)₂ / 1,10-phenanthroline | Uses a CO surrogate, avoiding pressurized gas. mdpi.com |

Direct C-H Arylation Approaches

Direct C-H arylation has emerged as a more atom-economical and step-efficient alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. This approach allows for the direct formation of a carbon-carbon bond between two C-H bonds or a C-H bond and an aryl halide.

For the synthesis of 3-phenyl-1H-indoles, the palladium-catalyzed direct arylation of an indole with an aryl halide is a highly effective and regioselective method. nih.gov A well-established protocol utilizes a catalytic system of palladium(II) acetate and a phosphine (B1218219) ligand, such as bis(diphenylphosphino)methane (B1329430) (dppm), often in an aqueous medium. nih.gov This method directly functionalizes the C3 position of the indole ring, which is the most nucleophilic and inherently reactive site for electrophilic substitution. The reaction of 2-methyl-5-chloroindole with an appropriate aryl halide under these conditions would directly yield this compound. This procedure has been used to synthesize a library of 3-phenyl-1H-indoles with yields ranging from 10-77%. nih.gov

Another approach involves the palladium-catalyzed direct arylation of indoles with cyclohexanones, which act as aryl sources through an alkylation and dehydrogenation sequence. nih.gov This method also shows good regioselectivity, affording 3-arylindoles as the sole products. nih.gov

Regioselective Synthesis Strategies for 3-Phenyl-1H-indoles

Achieving regioselectivity is paramount in the synthesis of specifically substituted indoles like this compound. The inherent electronic properties of the indole ring favor reactions at the C3 position. Several synthetic strategies leverage this reactivity to selectively introduce a phenyl group at this site.

The direct C-H arylation of N-H indoles, as discussed previously, is a prime example of a highly regioselective method. nih.gov The reaction between an indole and an aryl halide catalyzed by a palladium complex preferentially occurs at the electron-rich C3 position, making it a straightforward route to 3-arylindoles. nih.gov

The Fischer indole synthesis is a classic and versatile method that can be adapted to produce 1,2,3-trisubstituted indoles. This reaction involves the acid-catalyzed thermal reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. To synthesize this compound, one could react (4-chlorophenyl)hydrazine with 1-phenylpropan-2-one. A one-pot, three-component Fischer indolisation followed by N-alkylation has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, demonstrating the adaptability of this classic reaction. rsc.org

Palladium-catalyzed reactions of indoles with aryl halides using a Pd(OAc)₂/dppm system in water have proven highly regioselective for obtaining 3-phenyl-1H-indoles. nih.gov The synthesis involves the C-H functionalization of various substituted indoles with different aryl halides, leading to the desired 3-arylated products. nih.gov

Table 2: Comparison of Regioselective Strategies for 3-Phenyl-1H-indoles

| Strategy | Key Reagents | Selectivity Control | Notes |

|---|---|---|---|

| Direct C-H Arylation | Indole, Aryl Halide, Pd Catalyst | Inherent electronic reactivity of the indole C3 position. | Highly efficient and atom-economical. nih.gov |

| Fischer Indole Synthesis | Phenylhydrazine, Ketone (e.g., 1-phenylpropan-2-one) | The structure of the ketone and hydrazine dictates the substitution pattern. | A classic, robust method for building the indole core. rsc.org |

| Pd-catalyzed Arylation with Cyclohexanones | Indole, Cyclohexanone, Pd Catalyst | Reaction mechanism favors C3 alkylation followed by dehydrogenation. | Provides 3-arylindoles as the sole products. nih.gov |

Emerging and Advanced Synthetic Approaches for Indole Derivatives

Modern organic synthesis seeks to develop more efficient, selective, and environmentally benign methods. For indole synthesis, this has led to the development of advanced strategies centered on C-H activation and radical cyclizations, which minimize the need for pre-functionalized substrates and can offer novel pathways to complex molecules.

C-H Activation/Functionalization Strategies

C-H activation has become a powerful tool for the direct functionalization of otherwise inert carbon-hydrogen bonds. bohrium.com While the C3 position of indole is intrinsically reactive, functionalizing other positions (C2, C4, C5, C6, C7) is more challenging due to the lower reactivity of these C-H bonds. chim.itnih.gov Advanced strategies often employ a directing group (DG) to steer a metal catalyst to a specific C-H bond. acs.org

These directing groups are temporarily installed on the indole nitrogen (N1) or at another position (e.g., C3). The DG coordinates to the transition metal catalyst, bringing it into close proximity with a specific C-H bond and enabling its selective cleavage and functionalization. For example, installing a pivaloyl group at the N1 position can direct borylation to the C7 position, while a pivaloyl group at the C3 position can direct arylation to the C4 position. nih.govacs.org Similarly, an N-P(O)tBu₂ directing group has been used to achieve palladium-catalyzed C7 arylation of indoles with arylboronic acids. acs.orgnih.gov

Various transition metals, including palladium, rhodium, ruthenium, and copper, have been employed in these C-H activation strategies to achieve arylation, olefination, acylation, and other transformations at nearly every position of the indole ring. acs.orgrsc.org This approach represents a significant advancement, providing access to substitution patterns that are difficult to achieve through classical methods. nih.govrsc.org For instance, rhodium(III)-catalyzed double C-H functionalization of indoles with cyclopropenones has been developed, showcasing the complexity of transformations now possible. bohrium.com

Free Radical Cyclization Methodologies

Free radical reactions offer a complementary approach to the synthesis of the indole core, typically forming the saturated indoline (B122111) scaffold, which can then be oxidized to the corresponding indole. These methods involve the generation of a radical species that subsequently undergoes an intramolecular cyclization.

A common strategy involves generating an aryl radical from an ortho-haloaniline derivative, which then cyclizes onto an appended alkene or alkyne. rsc.orgresearchgate.net For example, N-allyl-2-haloanilines can undergo reductive cyclization to form substituted indolines. rsc.orgresearchgate.net These reactions can be initiated using traditional radical initiators like azobisisobutyronitrile (AIBN) with a mediator such as tributyltin hydride, or through modern photoredox catalysis under visible light, which offers milder and more environmentally friendly conditions. rsc.orgresearchgate.netbohrium.com Visible-light-mediated protocols using an organosilane reagent can promote the intramolecular reductive cyclization of N-allyl-2-haloanilines without the need for a transition metal or a photocatalyst. rsc.orgscispace.com

These radical cyclizations are generally governed by Baldwin's rules, with 5-exo-trig cyclizations being the most common pathway for forming the five-membered ring of the indoline system. researchgate.net The methodology is tolerant of various functional groups, including halogens like chlorine, which can be retained in the product for subsequent cross-coupling reactions. rsc.org While most radical cyclizations lead to indolines, some methods can directly yield indoles or involve intermediates that readily aromatize. bohrium.comnih.gov

Organocatalytic and Metal-Free Indole Syntheses

The synthesis of indole derivatives without the use of metal catalysts is a significant area of research, aiming for more sustainable and cost-effective chemical processes. uni-regensburg.denih.gov While direct organocatalytic or metal-free syntheses specifically targeting this compound are not extensively documented, general methodologies can be adapted for its formation.

Metal-free approaches often rely on intramolecular reactions facilitated by strong bases or proceed through multi-component reactions. dergipark.org.tr For instance, a general metal-free method involves the reaction of substituted anilines with other reagents under conditions that promote cyclization. nih.gov A plausible metal-free route to a precursor of the target compound could involve the condensation of an appropriate o-haloaniline with a terminal alkyne, followed by a base-catalyzed cyclization. nih.gov Another strategy is the three-component reaction between an aldehyde, an amine, and a third component, which can be accelerated under mild, metal-free conditions to form substituted indoles. acs.org

Recent developments have shown that organolithium reagents can be used to synthesize 2-substituted benzo[cd]indoles from peri-dihalonaphthalenes and nitriles in a transition-metal-free process. uni-regensburg.denih.gov Although this applies to a different indole system, it highlights the potential of metal-free C-N and C-C bond-forming strategies.

| Metal-Free Strategy | Key Reagents/Conditions | General Applicability | Potential for Target Compound |

| Transannulation Reaction | 2-substituted indoles, 2-nitroalkenes, polyphosphoric acid | Synthesis of 3-substituted 2-quinolones from indoles. nih.gov | Indirect; involves transformation of the indole ring. |

| Multi-component Reaction | Aldehyde, aniline, isocyanide, indole-N-carboxylic acid | Synthesis of indole carboxamide amino amides. dergipark.org.tr | Adaptable for creating complex derivatives from a pre-formed indole core. |

| Yonemitsu Three-Component Reaction | Aromatic aldehydes, indoles, malononitrile | Efficient, mild, and scalable method for 3-substituted indoles. acs.org | Applicable for synthesizing precursors or analogues. |

| Alkynylation-Cyclization | o-haloanilines, terminal alkynes, KOt-Bu in DMSO | Direct one-pot synthesis of N-substituted and 2-substituted indoles. nih.gov | A potential route by selecting 4-chloroaniline (B138754) and a phenyl-substituted alkyne. |

Solid-Phase Synthesis Techniques for Indole Scaffolds

Solid-phase synthesis offers a powerful platform for generating libraries of compounds for drug discovery and materials science. nih.govresearchgate.net This technique involves attaching a starting material to a solid support (resin) and carrying out sequential chemical modifications, with the final product being cleaved from the support. escholarship.org For indole scaffolds, this allows for the systematic variation of substituents on the indole ring. acs.org

Several solid-phase syntheses of indoles have been reported, which can be categorized by the type of reaction used for ring formation or functionalization. acs.org For example, a polymer-bound selenenyl bromide resin has been used to cyclize o-allyl anilines into solid-supported indoles, which can then be further functionalized. nih.gov Palladium-catalyzed reactions, such as intramolecular coupling, have also been successfully adapted to the solid phase to produce indole carboxylates. acs.org

While a specific solid-phase synthesis for this compound is not detailed in the literature, the existing methodologies for indole scaffolds are broadly applicable. chimia.chacs.org One could envision a strategy where a 4-chloro-substituted aniline is attached to a suitable resin. Subsequent reaction with a precursor for the 2-methyl and 3-phenyl groups, followed by cyclization and cleavage, would yield the target molecule. The choice of linker and resin is crucial for the success of the synthesis, ensuring stability during the reaction sequence and efficient cleavage of the final product. chimia.ch

| Solid-Phase Method | Resin/Linker Example | Key Reaction | Relevance to Indole Synthesis |

| Selenium-Mediated Cyclization | Polymer-bound selenenyl bromide resin | Cycloaddition of o-allyl anilines | Forms 2-methyl indoles on a solid support. nih.gov |

| Palladium-Catalyzed Coupling | Immobilized β-ketoesters on resin | Intramolecular cyclization of β-(2-halophenyl)amino-substituted α,β-unsaturated esters | Produces indole-3-carboxylates, demonstrating C-C bond formation on a solid phase. acs.org |

| Triazene Linker Strategy | Triazene-based linkers | Serves as a multifunctional anchor for small molecule libraries. | Enables diverse functionalization of anchored scaffolds, including indoles. |

| Indole Resin Support | Indole itself used as a versatile support | Attachment and cleavage via the indole nitrogen | Allows for the synthesis of secondary amines and other derivatives starting from an indole core. acs.org |

Green Chemistry Approaches in Indole Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign, reduce waste, and minimize energy consumption. nih.govuniroma1.it In the context of indole synthesis, this translates to using non-toxic solvents (like water), employing catalysts instead of stoichiometric reagents, and utilizing energy-efficient techniques like microwave irradiation. nih.govtandfonline.comresearchgate.net

Traditional indole syntheses often involve harsh conditions and toxic reagents. nih.gov Green alternatives are therefore highly sought after. researchgate.net Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions for indole formation. tandfonline.comtandfonline.com For instance, Fischer indole synthesis and the synthesis of 3-substituted indoles have been successfully performed under microwave irradiation. researchgate.net

For the synthesis of this compound, a greener approach could involve a palladium-catalyzed intramolecular oxidative coupling of the corresponding N-aryl enamine. A study demonstrated that this conversion can be optimized by exposing the neat (solvent-free) mixture of reactants to microwave irradiation, resulting in excellent yields and high regioselectivity. mdpi.com The use of water as a solvent in Friedel-Crafts type reactions involving indoles is another green strategy that has been explored for the synthesis of bis(indolyl)methanes. beilstein-journals.org

| Green Technique | Principle | Example Application in Indole Synthesis |

| Microwave Irradiation | Rapid heating, increased reaction rates | Fischer-indole synthesis, synthesis of 2-methyl-1H-indole-3-carboxylate derivatives. tandfonline.comresearchgate.netmdpi.com |

| Use of Green Solvents | Replacing toxic organic solvents with water, ionic liquids, or deep-eutectic liquids. nih.gov | Friedel-Crafts reaction between aldehydes and indoles in water. beilstein-journals.org |

| Catalysis | Use of small amounts of catalysts (nanocatalysts, green catalysts) instead of stoichiometric reagents. researchgate.net | Halogen-bond donors as catalysts for Friedel-Crafts reactions of indoles. beilstein-journals.org |

| Solvent-Free Reactions | Running reactions without a solvent to reduce waste. | Neat reaction of enamines under microwave irradiation to form indoles. mdpi.com |

Chemical Reactivity and Transformations of the Indole Ring System

The indole ring is an electron-rich heterocyclic system, which dictates its chemical reactivity. bhu.ac.in The fusion of the benzene and pyrrole rings results in a system with 10 π-electrons, making it highly susceptible to electrophilic attack.

Electrophilic Aromatic Substitution at C-3 of Indole

The preferred site for electrophilic aromatic substitution on an unsubstituted indole ring is the C-3 position. bhu.ac.inresearchgate.net This regioselectivity is due to the greater stability of the cationic intermediate (arenium ion) formed upon attack at C-3, where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.inic.ac.uk Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. quimicaorganica.orgwikipedia.orgbyjus.com

However, in the case of This compound , the C-3 position is already occupied by a phenyl group. When the C-3 position is substituted, electrophilic attack is directed to other positions on the indole nucleus. The next most reactive site is generally the C-2 position, although substitution on the benzene portion of the ring can also occur. bhu.ac.inresearchgate.net The presence of the chloro group at C-5, an electron-withdrawing but ortho-, para-directing group, and the methyl group at C-2 will influence the precise location of further substitution.

Functional Group Interconversions on this compound

The substituents on the this compound scaffold can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives.

Oxidation Reactions

The oxidation of indoles is a fundamental transformation that can lead to a variety of valuable products, most notably oxindoles. researchgate.net The electron-rich nature of the indole ring makes it susceptible to oxidation by various reagents. researchgate.net

For 3-substituted indoles like this compound, oxidation typically occurs at the C-2 position to yield the corresponding 2-oxindole derivative. rsc.orgresearchgate.net An electrochemical oxidation method using potassium bromide has been shown to be effective for converting 3-substituted indoles into 2-oxindoles, proceeding through the in-situ generation of bromine. rsc.orgresearchgate.net Other oxidizing agents such as m-CPBA or NBS are also commonly used. researchgate.net Therefore, the oxidation of this compound is expected to produce 5-Chloro-2-methyl-3-phenyl-1,2-dihydro-indol-2-one.

A manganese-containing artificial enzyme has been shown to selectively oxidize indole at its C-3 position, but this selectivity is highly dependent on the substrate and reaction conditions. acs.org For N-substituted indoles, the same catalyst can lead to the formation of 2-oxindoles, demonstrating the complexity and tunability of indole oxidation. acs.org

| Oxidation Reaction | Reagent/Method | Expected Product from this compound | Reference |

| Electrochemical Oxidation | KBr, electrolysis | 5-Chloro-2-methyl-3-phenyl-1,2-dihydro-indol-2-one | rsc.orgresearchgate.net |

| Chemical Oxidation | m-CPBA, NBS | 5-Chloro-2-methyl-3-phenyl-1,2-dihydro-indol-2-one | researchgate.net |

| Catalytic Oxidation | Halide catalysts with Oxone | 2-oxindole derivatives | researchgate.net |

Reduction Reactions

Reduction reactions involving this compound can selectively target the indole nucleus. The C2-C3 double bond of the pyrrole ring is susceptible to hydrogenation, which transforms the indole into an indoline derivative. Catalytic hydrogenation is a primary method for achieving this transformation, typically employing hydrogen gas in the presence of a metal catalyst.

A significant challenge in the reduction of halogenated indoles is achieving chemoselectivity. The reaction conditions must be optimized to reduce the pyrrole ring without causing cleavage of the carbon-halogen bond (hydrodehalogenation). The choice of catalyst, solvent, and reaction conditions is crucial. For instance, processes for hydrogenating chlorinated aromatic nitro compounds sometimes include inhibitors like thiophene (B33073) to prevent dechlorination. google.com

Modern asymmetric hydrogenation methods offer sophisticated control over the reduction of substituted indoles, yielding chiral indolines with high enantioselectivity. Ruthenium-N-heterocyclic carbene (Ru-NHC) complexes have emerged as powerful catalysts for the complete hydrogenation of the indole ring. acs.org While a direct example for this compound is not detailed in the literature, the general applicability of these advanced catalytic systems to substituted indoles is well-established. For example, the asymmetric hydrogenation of N-protected 2-methyl and 3-methyl indoles has been successfully demonstrated. acs.org The reaction typically proceeds in two stages: an initial hydrogenation at room temperature followed by a second stage at an elevated temperature to ensure complete reduction of the benzene portion of the indole core, yielding octahydroindoles. acs.org

The conditions for such a reaction using a Ru-NHC catalyst are summarized in the table below, based on protocols for similar substrates. acs.org

Table 1: Representative Conditions for Asymmetric Hydrogenation of Substituted Indoles

| Parameter | Condition |

|---|---|

| Catalyst | Ruthenium-N-heterocyclic carbene (Ru-NHC) complex |

| Substrate | N-protected substituted indole |

| Hydrogen Pressure | 70-100 bar |

| Temperature | Stage 1: 25 °C; Stage 2: 100 °C |

| Solvent | n-Hexane or Diethyl ether (Et₂O) |

| Additive | 4 Å Molecular Sieves |

| Typical Yield | High, with good to excellent diastereoselectivity and enantioselectivity |

This table presents generalized conditions based on published research for similar indole derivatives. acs.org

Nucleophilic Substitution at Halogenated Positions

The chlorine atom at the C5 position of this compound is a key functional group that enables a variety of synthetic transformations through nucleophilic substitution. While classical nucleophilic aromatic substitution (SNAr) is possible, the most versatile and widely used methods involve palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds under relatively mild conditions. wikipedia.orgwikipedia.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction allows the chlorine atom of this compound to be replaced by a wide range of primary or secondary amines. The reaction's utility stems from its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands being commonly employed. organic-chemistry.orglibretexts.org

Table 2: Typical Components for Buchwald-Hartwig Amination of Aryl Chlorides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ | Source of the active Pd(0) catalyst. amazonaws.com |

| Ligand | XPhos, SPhos, RuPhos, DavePhos | Stabilizes the palladium center and facilitates key steps in the catalytic cycle. libretexts.orgnih.gov |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine nucleophile and facilitates the deprotonation step. libretexts.org |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. libretexts.org |

This table summarizes common reagents used for the Buchwald-Hartwig amination based on established literature. libretexts.orgamazonaws.comnih.gov

Suzuki-Miyaura Coupling

For the formation of a new C-C bond at the C5 position, the Suzuki-Miyaura coupling is the preeminent method. wikipedia.orgorganic-chemistry.org This reaction couples the aryl chloride with an organoboron species, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. organic-chemistry.org The mechanism involves oxidative addition of the aryl chloride to Pd(0), followed by transmetalation with the activated boronic acid and reductive elimination. wikipedia.org Similar to the Buchwald-Hartwig reaction, specialized phosphine ligands are crucial for achieving high efficiency, especially with less reactive aryl chlorides. nih.gov This methodology would allow for the synthesis of 5-aryl or 5-vinyl substituted 2-methyl-3-phenyl-1H-indoles.

Table 3: Typical Components for Suzuki-Miyaura Coupling of Aryl Chlorides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2/G3 | Source of the active Pd(0) catalyst. mdpi.comresearchgate.net |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Facilitates oxidative addition and reductive elimination steps. nih.govorganic-chemistry.org |

| Boron Reagent | Arylboronic acids (Ar-B(OH)₂), Aryltrifluoroborates | Source of the new carbon substituent. wikipedia.org |

| Base | K₂CO₃, K₃PO₄, CsF | Activates the organoboron reagent for transmetalation. nih.govorganic-chemistry.org |

| Solvent | Dioxane/Water, Toluene, DME | Provides the reaction medium. nih.govmdpi.com |

This table summarizes common reagents used for the Suzuki-Miyaura coupling based on established literature. nih.govorganic-chemistry.orgmdpi.com

Cycloaddition Reactions Involving Indole Derivatives

The indole nucleus, particularly its electron-rich C2-C3 double bond, can participate in cycloaddition reactions, providing a powerful strategy for constructing complex, fused-ring systems. researchgate.net The most common type is the [4+2] cycloaddition, or Diels-Alder reaction, where the indole can function as either the diene or, more frequently, the dienophile. nih.govmasterorganicchemistry.comucalgary.ca

The reactivity of the indole in a Diels-Alder reaction is highly dependent on its electronic properties and those of the reacting partner. ucalgary.ca As an electron-rich heterocycle, the indole C2=C3 bond is a good dienophile for reactions with electron-poor dienes (inverse-electron-demand Diels-Alder). nih.gov However, a more common and synthetically powerful approach involves activating the indole to react with electron-rich dienes. This is often achieved through one-electron oxidation to form an indole radical-cation, which is a significantly more reactive dienophile. nih.gov

Photocatalysis has emerged as a mild and efficient method for generating these indole radical-cations under visible-light irradiation. nih.gov In a typical procedure, an indole derivative is irradiated in the presence of a photocatalyst, such as platinum nanoparticles supported on titanium dioxide (Pt@TiO₂), and an electron-rich diene. nih.gov The reaction generates a tetrahydrocarbazole core, which often requires in-situ protection (e.g., acetylation) to prevent aromatization or fragmentation of the initial cycloadduct. nih.gov While the specific reactivity of this compound has not been reported, the general principles of photocatalyzed indole Diels-Alder reactions would apply. The chloro and phenyl substituents would influence the electronic properties of the indole and potentially the stereochemical outcome of the cycloaddition.

Table 4: Representative Conditions for a Photocatalytic Indole Diels-Alder Reaction

| Parameter | Condition |

|---|---|

| Indole Component | N-H Indole (acts as dienophile) |

| Diene Component | Electron-rich diene (e.g., 1,3-cyclohexadiene) |

| Photocatalyst | Platinum nanoparticles on Titanium Dioxide (Pt@TiO₂) |

| Light Source | Blue LED (e.g., 10 W) |

| Solvent | Nitromethane (MeNO₂) |

| Additives | Acetyl Chloride (AcCl) and Sodium Bicarbonate (NaHCO₃) for in-situ protection |

| Product | N-acetyl-tetrahydrocarbazole derivative |

This table presents generalized conditions based on published research for photocatalyzed indole cycloadditions. nih.gov

Beyond the [4+2] cycloaddition, other modes of reactivity exist, such as the [5+2] cycloaddition of indoles with oxidopyrylium ylides to form seven-membered ring systems, demonstrating the versatility of the indole core in constructing diverse heterocyclic architectures. nih.gov

Advanced Spectroscopic and Crystallographic Analyses of Indole Compounds

Spectroscopic Characterization Techniques for Substituted Indoles

Spectroscopic techniques are indispensable for determining the molecular structure of compounds like 5-Chloro-2-methyl-3-phenyl-1H-indole. Each method provides unique information about the molecule's atomic composition, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic frameworks.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a substituted indole (B1671886), the chemical shifts, splitting patterns, and integration of the signals reveal the precise location and connectivity of protons. For an analogue like 3-methyl-2-phenyl-1H-indole, the N-H proton of the indole ring typically appears as a broad singlet in the downfield region (around δ 8.11 ppm). The protons of the phenyl group and the indole's benzene (B151609) ring resonate in the aromatic region (approximately δ 7.0-7.8 ppm), with their specific shifts and multiplicities depending on the substitution pattern. The methyl group at the C2 position would be expected to produce a singlet in the upfield region (around δ 2.53 ppm) . For 5-chloro-3-methyl-1H-indole, the N-H proton appears at δ 7.91 ppm, and the aromatic protons show characteristic shifts and coupling constants, with the methyl group signal at δ 2.32 ppm .

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. For 3-methyl-2-phenyl-1H-indole, the carbon atoms of the indole and phenyl rings typically resonate between δ 108 and 136 ppm, while the methyl carbon appears at a much higher field, around δ 9.81 ppm . In the case of 5-chloro-3-methyl-1H-indole, the presence of the electron-withdrawing chlorine atom influences the chemical shifts of the carbons in the benzene portion of the indole ring, with signals appearing in the range of δ 111 to 135 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an indole derivative, the most characteristic absorption is the N-H stretching vibration, which appears as a sharp peak in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region. For instance, in related indole derivatives, a prominent N-H stretch is a key diagnostic feature mdpi.com.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, which is a clear indicator of the presence of chlorine in the molecule. For example, the GC-MS analysis of the related compound 3-methyl-2-phenyl-1H-indole shows a molecular ion at m/z 207, corresponding to its molecular formula C₁₅H₁₃N .

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the promotion of electrons from a ground state to a higher energy excited state. Indole and its derivatives exhibit characteristic absorption bands due to π-π* transitions within the aromatic system. Typically, indoles show two main absorption bands, one around 260-290 nm and another at shorter wavelengths. The substitution pattern on the indole ring, such as the presence of chloro, methyl, and phenyl groups, would be expected to cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity. The extended conjugation from the phenyl group at the C3 position would likely lead to a bathochromic (red) shift of the absorption bands to longer wavelengths compared to simpler indoles.

Crystal Engineering and Structural Analysis of Indole Derivatives

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by intermolecular interactions. The structural analysis of these crystals, primarily through X-ray diffraction, provides definitive information about the three-dimensional arrangement of molecules.

X-ray Diffraction Studies of Indole Analogue Crystals

In a study of 5-Chloro-3-[(E)-1,2-diphenylethenyl]-1H-indole, a related compound, X-ray diffraction analysis showed that the indole ring is planar, and it detailed the dihedral angles between the various ring systems within the molecule. The analysis also identified key intermolecular interactions, such as C-H···π interactions, that link the molecules into chains within the crystal structure. Such studies are crucial for understanding the supramolecular assembly and can provide insights into the material properties of the compound.

Analysis of Intermolecular Interactions in Crystal Lattices

The primary hydrogen bond donor in the this compound molecule is the indole N-H group. The potential hydrogen bond acceptors include the electronegative chlorine atom or the electron-rich π-systems of the indole and phenyl rings of adjacent molecules.

In studies of analogous simple indole derivatives, N-H···π interactions have been identified as a significant contributor to crystal packing, with calculated interaction energies of approximately -28 kJ/mol. nih.govnih.govresearchgate.net This type of bond involves the indole N-H group of one molecule interacting with the π-face of an aromatic ring on a neighboring molecule.

Table 1: Common Hydrogen Bond Types in Indole Derivatives and Related Compounds

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| N-H···π | Indole N-H | Aromatic Ring (π-cloud) | -28 | nih.govnih.gov |

| N-H···O | Amide N-H | Carbonyl O | - | mdpi.com |

| C-H···Cl | Aromatic C-H | Chlorine | - | libretexts.org |

| C-H···π | Aromatic C-H | Aromatic Ring (π-cloud) | - | nih.gov |

The presence of both an indole ring system and a phenyl group in this compound makes π-π stacking interactions a crucial element of its crystal structure. These interactions occur between the flat faces of the aromatic rings of adjacent molecules.

Due to the substitution on the indole ring (chloro and methyl groups) and the non-planar orientation of the phenyl group, a perfectly co-facial, parallel-stacked arrangement is sterically hindered. Instead, a parallel-displaced or slipped-stack geometry is more likely. This configuration helps to minimize repulsive forces and optimize attractive electrostatic interactions between the π-systems. Computational studies on indole analogues have quantified the energy of these π-π stacking interactions to be approximately -18 kJ/mol, highlighting their importance in the cohesion of the crystal lattice. nih.govnih.govresearchgate.net

The collective effect of these dipole-dipole forces in similar indole structures has been calculated to contribute approximately -18 kJ/mol to the lattice energy. nih.govnih.govresearchgate.net This value is comparable in magnitude to π-π stacking forces, indicating that dipole-dipole alignment is a significant factor in determining the molecular packing of this compound. These interactions, in conjunction with hydrogen bonding and π-stacking, create a robust and well-ordered three-dimensional crystalline framework.

Lattice Energy Calculations and Their Structural Implications

Lattice energy is a fundamental property of a crystalline solid, representing the energy released upon the formation of one mole of the crystal from its constituent molecules in the gaseous phase. libretexts.orglibretexts.org It is the sum of all intermolecular forces within the crystal and serves as a direct measure of the thermodynamic stability of the lattice. libretexts.org A higher lattice energy typically corresponds to a more stable crystal with a higher melting point and lower solubility. libretexts.org

Direct experimental measurement of lattice energy is not feasible; however, it can be calculated using computational methods or estimated through thermochemical data via the Born-Haber cycle. libretexts.orglibretexts.org For molecular crystals like this compound, lattice energy is calculated by summing the energies of the various non-covalent interactions discussed previously (hydrogen bonds, π-stacking, dipole-dipole, and van der Waals forces).

While a specific calculation for this compound is not available, studies on a series of indole analogues provide a reliable estimate. Periodic Density Functional Theory (DFT) calculations on these related compounds have determined lattice energies to be in the range of -162.2 to -230.8 kJ/mol. nih.govacs.org The variation within this range is attributed to differences in the types and efficiencies of the intermolecular interactions established by their unique substituents. The structural implication is that the molecules of this compound will arrange themselves in the crystal lattice to maximize the attractive forces and achieve the lowest possible energy state, which is expected to fall within this established range.

Table 2: Calculated Lattice Energies for Selected Indole Analogues

| Compound | Formula | Lattice Energy (kJ/mol) | Reference |

|---|---|---|---|

| Indole | C₈H₇N | -184.4 | nih.govacs.org |

| 7-Methylindole | C₉H₉N | -162.2 | nih.govacs.org |

| 1H-Indole-2-methanol | C₉H₉NO | -223.1 | nih.govacs.org |

| Indole-3-carbinol (B1674136) | C₉H₉NO | -230.8 | nih.govacs.org |

| 4-Cyanoindole (B94445) | C₉H₆N₂ | -216.9 | nih.govacs.org |

Crystal Morphology and Habit Modification

Systematic studies on a range of indole derivatives have shown that these compounds have a strong tendency to form plate-like crystals. nih.govresearchgate.netacs.org This morphology arises because the intermolecular interactions are often strongest within specific planes, leading to slower crystal growth perpendicular to these planes. It is highly probable that this compound would also exhibit a plate-like or prismatic habit, consistent with its structural class.

Crystal habit is not an immutable property and can be modified by altering the crystallization conditions, a process known as habit modification. The choice of solvent is a primary tool for this purpose. The polarity of the solvent can influence the interactions between the solute and the different crystal faces, thereby altering their relative growth rates. For example, research on 4-cyanoindole and 5-nitroindole (B16589) demonstrated that changing the solvent polarity could modify the crystal habit from a needle-like to a plate-like shape, or from a plate to a prism. nih.govresearchgate.net This principle of habit modification is directly applicable to this compound, allowing for the potential to control its crystal shape to suit specific applications by carefully selecting the crystallization solvent and temperature.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Cyanoindole |

| 5-Nitroindole |

| 7-Methylindole |

| Indole |

| Indole-3-carbinol |

Theoretical and Computational Chemistry Approaches to Indole Derivatives

Quantum Chemical Calculations on Indole (B1671886) Systems

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These calculations can predict a wide range of properties, from molecular structure to reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules, including indole derivatives. nih.govuni-muenchen.de This approach is favored for its balance of accuracy and computational cost. The core principle of DFT is that the energy of a molecule can be determined from its electron density.

Geometry optimization is a fundamental application of DFT, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. wikipedia.org This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. nih.gov For substituted indoles, this process provides crucial information on bond lengths, bond angles, and dihedral angles.

A common computational protocol involves using a specific functional, such as the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, combined with a basis set that describes the atomic orbitals. nih.govuni-muenchen.dewikipedia.org Basis sets like 6-31G* or the more extensive 6-311G(d,p) are frequently used for these optimizations. nih.govwikipedia.org The optimized geometry serves as the starting point for calculating other molecular properties. wikipedia.org

Table 1: Common DFT Functionals and Basis Sets for Indole Systems

| Component | Examples | Purpose |

|---|---|---|

| Functional | B3LYP, PBE, M06-2X | Approximates the exchange-correlation energy in DFT. |

| Basis Set | 6-31G*, 6-311G(d,p), cc-pVTZ | A set of mathematical functions used to build molecular orbitals. |

Semi-empirical methods are simplified, faster alternatives to ab initio methods like DFT. acs.orgnih.gov They are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to streamline calculations. acs.orgnih.gov Methods such as Austin Model 1 (AM1), Parametric Model 3 (PM3), and PM6 are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, which significantly reduces the computational effort. acs.org

Due to their speed, semi-empirical methods are particularly useful for preliminary conformational analysis of large or flexible molecules, allowing for the rapid exploration of many possible spatial arrangements. mdpi.comgaussian.com They can also be applied to study the relative stabilities of different tautomers, which is relevant for indole systems that can exhibit prototropic tautomerism. wikipedia.org For instance, the AM1 method has been used to examine the tautomeric structures of heterocyclic molecules in the gas phase. While less accurate than DFT, these methods serve as an efficient first step to identify low-energy conformers or tautomers for further investigation with higher-level theories.

The electronic properties of indole derivatives are largely governed by their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that a molecule is more reactive, more polarizable, and prone to intramolecular charge transfer.

Analysis of the charge distribution within the molecule, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals how electron density is shared among the atoms. This information helps to identify electron-rich and electron-deficient regions, which is fundamental to understanding the molecule's reactivity and intermolecular interactions.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These indices provide a more quantitative picture of reactivity than HOMO-LUMO analysis alone.

Key reactivity indices include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive.

Electrophilicity Index (ω): Quantifies the electron-accepting capability of a species.

In addition to these global indices, the sites of electrophilic and nucleophilic attack can be predicted using Molecular Electrostatic Potential (MEP) maps. An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. For a compound like 5-Chloro-2-methyl-3-phenyl-1H-indole, the electron-withdrawing nature of the chlorine atom is expected to influence the MEP map.

Molecules with significant NLO properties are of great interest for applications in telecommunications, optical computing, and photonics. acs.org Organic molecules, particularly those with a π-conjugated system and donor-acceptor groups, can exhibit strong NLO responses. acs.org Indole derivatives fit this profile and have been studied for their potential NLO activity. acs.org

Computational chemistry, especially DFT, is a powerful tool for predicting the NLO properties of new materials. nih.gov Key parameters calculated to assess NLO behavior are the dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). acs.org A high β value is indicative of a strong NLO response. acs.org Computational studies on indole derivatives, such as Indole-7-carboxyldehyde, have shown that these molecules can possess significant hyperpolarizability values, suggesting their potential as NLO materials. acs.org

Table 2: Calculated NLO Properties for Indole-7-carboxyldehyde (Example)

| Property | Symbol | Calculated Value | Unit |

|---|---|---|---|

| Dipole Moment | μ | 1.88 | Debye |

| Linear Polarizability | α | 17.36 x 10⁻²⁴ | esu |

| First-Order Hyperpolarizability | β | 3.96 x 10⁻³⁰ | esu |

Data derived from a computational study on Indole-7-carboxyldehyde.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insight into static molecular properties, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time. wikipedia.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the environment (e.g., a solvent or a biological macromolecule). uni-muenchen.dewikipedia.org

For substituted indoles, MD simulations can be used to:

Explore the conformational landscape and identify the most stable and populated conformers.

Simulate the binding process of an indole derivative to a protein target, providing insights into its mechanism of action. wikipedia.org

Analyze the stability of the ligand-protein complex once bound. uni-muenchen.de

These simulations bridge the gap between the quantum mechanical description of a single molecule and the macroscopic behavior of a system, offering a dynamic perspective on the molecule's function. wikipedia.org

Computational Studies on Regioselectivity Mechanisms in Indole Synthesis

The synthesis of substituted indoles often yields a mixture of regioisomers, and controlling the selectivity of these reactions is a significant challenge in synthetic chemistry. Computational studies, particularly those employing quantum mechanics, are instrumental in elucidating the reaction mechanisms that govern regioselectivity. These studies can map out the potential energy surfaces of different reaction pathways, identify transition states, and calculate activation energies to predict the most favorable product.

For instance, in palladium-catalyzed indole syntheses, computational models can clarify the preference for specific cyclization pathways, such as 5-exo-dig versus 6-endo-dig cyclizations. acs.org By calculating the energy barriers associated with each pathway, researchers can understand why one regioisomer is formed preferentially over another. These calculations consider factors like steric hindrance, electronic effects of substituents on the indole core and reacting partners, and the nature of the catalyst. acs.org While specific computational studies on the regioselective synthesis of this compound are not detailed in the available literature, the principles derived from studies of other indole derivatives are directly applicable. These theoretical insights guide the choice of starting materials, catalysts, and reaction conditions to optimize the synthesis of the desired isomer.

Molecular Dynamics Simulations of Indole-Protein Interactions

Molecular dynamics (MD) simulations offer profound insights into the dynamic behavior of indole derivatives when interacting with biological targets like proteins. nih.gov These simulations model the movements of atoms in a molecule-protein complex over time, providing a detailed picture of binding stability, conformational changes, and the specific interactions that anchor the ligand in the protein's binding site. nih.govnih.gov

Below is a table summarizing typical parameters and findings from an MD simulation study of an indole derivative interacting with a protein target.

| Parameter | Description | Example Finding |

| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). | 100 ns plos.org |

| Force Field | The set of equations and parameters used to describe the potential energy of the system. | CHARMM mdpi.com |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein-ligand complex from its initial docked pose. | Stable trajectory with RMSD values converging around 0.5 nm, indicating a stable complex. plos.org |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and protein. | Consistent hydrogen bonding observed with key residues such as Asp1078 and Arg1157. mdpi.com |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure during the simulation. | A stable Rg value suggests the protein maintains its overall fold upon ligand binding. plos.org |

| Binding Free Energy (MM/PBSA) | A method to estimate the binding affinity of the ligand to the protein. | Favorable binding energy of -30.20 kJ/mol, indicating a strong interaction. plos.org |

This table presents representative data synthesized from typical MD simulation studies on protein-ligand interactions. mdpi.complos.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govej-chem.org This approach is a cornerstone of ligand-based drug design, allowing for the prediction of the activity of new, unsynthesized molecules. nih.gov

Derivation of Quantitative Relations between Structure and Activity

The core of a QSAR study is the development of a mathematical model that correlates molecular descriptors (numerical representations of a molecule's properties) with experimental activity, such as the half-maximal inhibitory concentration (IC₅₀). nih.gov This is often achieved using statistical techniques like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning methods like Artificial Neural Networks (ANN). nih.govneliti.com

The resulting QSAR equation provides a quantitative link between a compound's features and its potency. For example, a hypothetical MLR equation for a series of indole derivatives might look like:

pIC₅₀ = 0.8 * LogP - 0.5 * (Molecular Weight) + 1.2 * (Dipole Moment) + 2.5

This equation would suggest that higher lipophilicity (LogP) and dipole moment increase the biological activity, while a larger molecular weight is detrimental. The robustness and predictive power of the model are assessed through rigorous statistical validation, using parameters such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and external validation with a test set of compounds. nih.govorientjchem.org A statistically significant QSAR model can then be used to predict the activity of novel indole derivatives, prioritizing the synthesis of the most promising candidates. eurjchem.com

The table below shows typical statistical parameters used to validate a QSAR model.

| Statistical Parameter | Acceptable Value | Description |

| R² (Coefficient of Determination) | > 0.6 | Indicates the proportion of variance in the biological activity that is explained by the model. orientjchem.org |

| Q² (Cross-validated R²) | > 0.5 | Measures the internal predictive ability of the model. orientjchem.org |

| R²adj (Adjusted R²) | Close to R² | Adjusts R² for the number of descriptors in the model to prevent overfitting. orientjchem.org |

| R²ext (External Validation R²) | > 0.6 | Measures the model's ability to predict the activity of an external set of compounds. eurjchem.com |

This table is based on commonly accepted statistical thresholds for QSAR model validation. orientjchem.orgeurjchem.com

Selection of Relevant Molecular Descriptors

The quality of a QSAR model is highly dependent on the choice of molecular descriptors. nih.gov These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. They can be broadly categorized into several classes:

Topological (2D) Descriptors: Derived from the 2D representation of the molecule, describing properties like size, shape, and branching.

Electronic Descriptors: Relate to the molecule's electron distribution, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Thermodynamic Descriptors: Properties like LogP (octanol-water partition coefficient), which describes the molecule's lipophilicity. researchgate.net

Steric Descriptors: Describe the three-dimensional bulk and shape of the molecule, such as molar refractivity (MR). researchgate.net

A crucial step in QSAR modeling is to select a small subset of non-correlated descriptors that have the most significant impact on biological activity. youtube.com This is often done using algorithms that eliminate descriptors with little variance or those that are highly correlated with each other, preventing statistical noise and the development of overly complex models. orientjchem.org The careful selection of relevant descriptors is essential for building a robust and easily interpretable QSAR model that can accurately guide the design of new indole derivatives. nih.gov

| Descriptor Class | Example Descriptor | Property Described |

| Electronic | Dipole Moment (µ) | Polarity and charge distribution of the molecule. researchgate.net |

| Thermodynamic | LogP | Lipophilicity and ability to cross cell membranes. researchgate.net |

| Topological | Wiener Index | Molecular branching and compactness. |

| Quantum-Chemical | LUMO Energy | Electron-accepting ability (electrophilicity). researchgate.net |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. researchgate.net |

This table lists examples of molecular descriptors commonly employed in QSAR studies. researchgate.netresearchgate.net

Future Research Directions and Unexplored Avenues for 5 Chloro 2 Methyl 3 Phenyl 1h Indole

Development of Novel and Efficient Synthetic Routes

While established methods like the Fischer indole (B1671886) synthesis provide a foundational approach to obtaining 5-Chloro-2-methyl-3-phenyl-1H-indole, future research should prioritize the development of more efficient, scalable, and sustainable synthetic strategies. A notable advancement in this area is the iron-promoted intramolecular oxidative C–N coupling of 2-alkenylanilines, which has been successfully employed to synthesize this compound. This method offers a direct and benign route to substituted indoles.

Future investigations should aim to optimize such existing novel routes and explore new catalytic systems that may offer higher yields, milder reaction conditions, and greater functional group tolerance. The exploration of one-pot syntheses, continuous flow chemistry, and microwave-assisted reactions could significantly enhance the efficiency and industrial applicability of its production.

Table 1: Comparison of Synthetic Routes for Indole Derivatives

| Synthetic Method | Description | Potential for this compound |

| Fischer Indole Synthesis | Reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. | A traditional and versatile method, though can require harsh conditions. |

| Iron-Promoted C-N Coupling |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Chloro-2-methyl-3-phenyl-1H-indole to improve yield and purity?

- Methodological Answer :

- Catalyst Selection : Iodine (10 mol%) in acetonitrile at 40°C achieves yields >95% for analogous indole derivatives, as demonstrated in electrophilic substitution reactions .

- Reaction Conditions : Refluxing with glacial acetic acid or ethyl acetoacetate under controlled heating (2–5 hours) minimizes side products, followed by recrystallization from ethanol to enhance purity .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) to isolate the target compound efficiently .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : , , and NMR confirm substituent positions and electronic environments .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX software refines single-crystal structures, providing bond lengths, angles, and torsional conformations .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between crystallographic data and theoretical models for this compound?

- Methodological Answer :

- Puckering Analysis : Apply Cremer-Pople coordinates to quantify non-planarity of the indole ring, comparing results from SHELX-refined crystallographic data with density functional theory (DFT) calculations .

- Torsional Strain Assessment : Use software like ORTEP-3 to visualize deviations from ideal geometries and correlate with steric interactions from the phenyl and methyl substituents .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Derivatization : Introduce functional groups (e.g., sulfonyl groups via tosylation) to enhance bioavailability or target specificity, as shown for 5-chloroindole analogs .